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Introduction

2-Heptenol is a secondary alcohol that is a versatile ingredient in the flavor and fragrance

industry. It is a colorless liquid with a characteristic mild, fruity, and slightly floral aroma, often

described as having green, earthy, and lemon-like nuances.[1][2][3] Its flavor profile is

characterized as fruity and green, with a somewhat bitter taste.[4][5] This application note

provides a comprehensive overview of the uses of 2-Heptenol, including its organoleptic

properties, typical applications, and recommended use levels. Detailed experimental protocols

for sensory evaluation and instrumental analysis are also presented.

Organoleptic Properties
2-Heptenol possesses a complex and multifaceted sensory profile that makes it a valuable

component in a wide array of flavor and fragrance formulations. Its odor is characterized by a

combination of fresh, fruity, and floral notes, with herbal and green undertones.[1][6] The taste

is primarily fruity and green, though it can present a slight bitterness.[4][5]

Applications in the Fragrance Industry
In perfumery, 2-Heptenol is utilized to impart fresh, floral, and fruity notes to fragrances.[1] It is

particularly effective in creating herbaceous and green top notes in various perfume types.[4]
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Due to its versatile and pleasant odor, it is a component in the formulation of a variety of

scented products, including perfumes and colognes.[1][3]

Applications in the Flavor Industry
As a flavoring agent, 2-Heptenol is used to contribute fruity and floral flavor profiles to a range

of food products.[1] It has been reported to be found naturally in various fruits, vegetables, and

other food items, including apples, berries, grapes, and ginger. It is used in food and beverages

to replicate the nuances of various berries.[2]

Data Presentation
The following tables summarize the quantitative data related to the physical, chemical, and

sensory properties of 2-Heptenol, along with its typical use levels in various applications.

Table 1: Physical and Chemical Properties of 2-Heptenol

Property Value Reference

Chemical Formula C₇H₁₆O [7][8]

Molecular Weight 116.20 g/mol [8]

Appearance Colorless liquid [4][9]

Boiling Point 159-162 °C [4][7][9]

Flash Point 71 °C (160 °F) [7][8]

Solubility in Water 3.3 g/L [7]

CAS Number 543-49-7 [7]

Table 2: Sensory Threshold of 2-Heptenol

Medium Threshold Concentration Reference

Not Specified 41 - 81 ppb [4][5]

Table 3: Typical Use Levels of 2-Heptenol in Food Products (FEMA GRAS)
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Food Category Typical Use Level (ppm) Reference

Baked Goods 15.0 [10]

Beverages (Non-alcoholic) 0.5 [10]

Chewing Gum 10.0 [4]

Condiments / Relishes 80.0 [4]

Frozen Dairy 0.5 [4][10]

Fruit Ices 0.5 [4][10]

Gelatins / Puddings 5.0 [4][10]

Hard Candy 1.0 [4][10]

Snack Foods 12.0 [4]

Table 4: Recommended Use Level of 2-Heptenol in Fragrance Concentrates

Application
Recommended Maximum
Level

Reference

Fragrance Concentrate 5.00% [4]

Table 5: Reported Concentration of 2-Heptanol in Fruit Juices

Fruit Juice
Concentration Range
(µg/L)

Reference

Fresh Orange Juice 30.15 - 53.42 [11]

Processed Orange Juice 4.01 - 36.18 [11]

Experimental Protocols
Protocol 1: Sensory Evaluation of 2-Heptenol - Triangle
Test
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Objective: To determine if a perceptible sensory difference exists between two samples, where

one may contain 2-Heptenol at a specific concentration. This method is a form of

discrimination testing.[6][12][13][14]

Materials:

Panelists: A panel of at least 15 trained sensory assessors.

Samples:

Control Sample (A): A base material without 2-Heptenol (e.g., unscented lotion, neutral

oil, or a simple beverage base).

Test Sample (B): The same base material with a specific concentration of 2-Heptenol.

Glassware/Containers: Identical, odor-free containers for sample presentation, coded with

random three-digit numbers.

Palate Cleansers: Unsalted crackers and filtered water.

Evaluation Booths: Well-ventilated, neutral-smelling sensory booths.

Procedure:

Sample Preparation: Prepare the control (A) and test (B) samples. The concentration of 2-
Heptenol in sample B should be determined based on the application being tested.

Sample Presentation: For each panelist, present three samples in a randomized order. Two

samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[6]

[12] All samples should be presented simultaneously.

Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.[12] They

are to identify the "odd" or different sample.

Evaluation: Panelists should sniff (for fragrance) or taste (for flavor) each sample. Between

samples, they should use the provided palate cleansers.

Data Collection: Each panelist records which sample they believe is the odd one out.
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Data Analysis: The number of correct identifications is counted. Statistical analysis (e.g.,

using a chi-square test or consulting a statistical table for triangle tests) is performed to

determine if the number of correct identifications is significantly higher than what would be

expected by chance (which is 1/3 for a triangle test).[12]

Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Analysis of 2-Heptenol
Objective: To identify and characterize the odor-active compounds, including 2-Heptenol, in a

complex volatile mixture.

Instrumentation:

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactometry (O)

port.

GC Column: A suitable capillary column for flavor and fragrance analysis (e.g., a non-polar or

medium-polarity column like DB-5 or DB-Wax).

Procedure:

Sample Preparation:

Extract the volatile compounds from the sample matrix (e.g., beverage, fragrance solution)

using an appropriate technique such as Solid Phase Microextraction (SPME), Stir Bar

Sorptive Extraction (SBSE), or Solvent-Assisted Flavor Evaporation (SAFE).[15] The

choice of method depends on the sample matrix and the volatility of the target analytes.[2]

GC-MS/O Analysis:

Inject the extracted volatiles into the GC.

The GC separates the individual compounds based on their volatility and interaction with

the column's stationary phase.

At the end of the column, the effluent is split between the MS detector and the

olfactometry port.
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Olfactometry Evaluation:

A trained sensory panelist (or a panel of assessors) sniffs the effluent from the

olfactometry port.

The panelist records the retention time, odor descriptor, and intensity of each detected

odor.

Mass Spectrometry Identification:

Simultaneously, the MS detector records the mass spectrum of each eluting compound.

The identity of the compounds, including 2-Heptenol, is confirmed by comparing their

mass spectra and retention indices with those of authentic standards and library data.

Data Correlation:

The data from the olfactometry evaluation is correlated with the data from the MS to

identify which of the separated compounds are responsible for the detected odors.

Mandatory Visualization
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Fragrance Creation Workflow with 2-Heptenol

Concept & Brief Definition

Ingredient Selection
(e.g., 2-Heptenol for fresh, fruity notes)

Formulation Development
(Creating the perfume accord)

Compounding
(Weighing and mixing ingredients)

Maceration & Maturation
(Allowing the blend to age)

Quality Control
(GC analysis, sensory evaluation)

Dilution & Filtration

Bottling & Packaging

Click to download full resolution via product page

Caption: A typical workflow for creating a fragrance, incorporating 2-Heptenol.
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Sensory Evaluation (Triangle Test) Workflow

Preparation

Execution

Analysis

Define Objective
(e.g., Detect difference with 2-Heptenol)

Select Panelists
(Trained assessors)

Prepare Samples
(Control vs. Test with 2-Heptenol)

Present Samples in Sets of Three
(e.g., AAB, ABA, etc.)

Panelists Evaluate and Identify the 'Odd' Sample

Collect and Tabulate Results

Statistical Analysis
(e.g., Chi-Square Test)

Conclusion
(Significant difference or no significant difference)

Click to download full resolution via product page

Caption: Workflow for a triangle test sensory evaluation.
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Gas Chromatography-Olfactometry (GC-O) Workflow

Sample Preparation
(Volatile Extraction - SPME, SAFE)

GC Injection & Separation

Effluent Splitting

Olfactometry (O)
(Human Assessor Sniffing)

Mass Spectrometry (MS)
(Compound Identification)

Data Recording (Olfactogram)
(Retention Time, Odor Descriptor, Intensity)

Data Recording (Chromatogram)
(Mass Spectra, Retention Time)

Data Correlation & Analysis

Identification of Odor-Active Compounds

Click to download full resolution via product page

Caption: A workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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